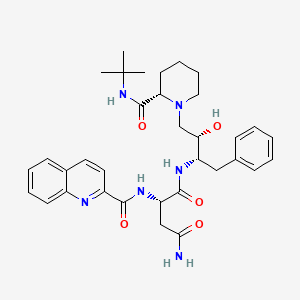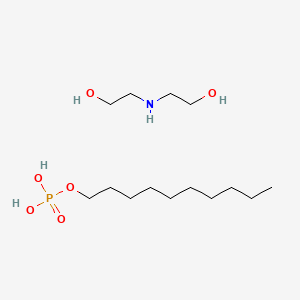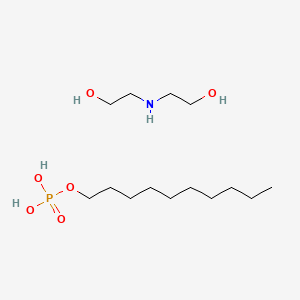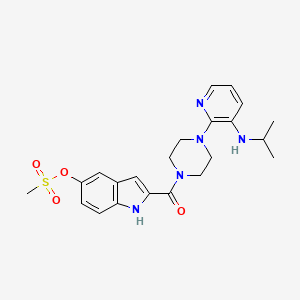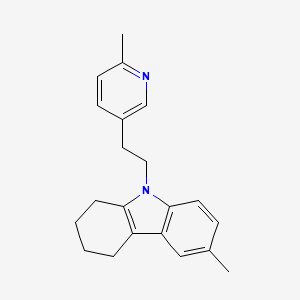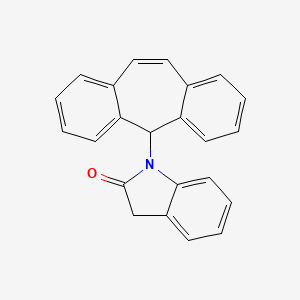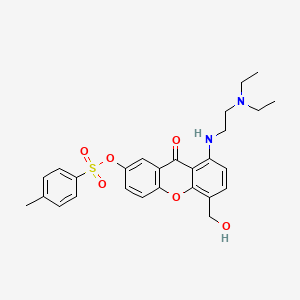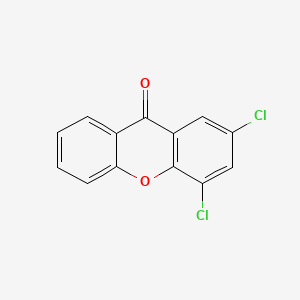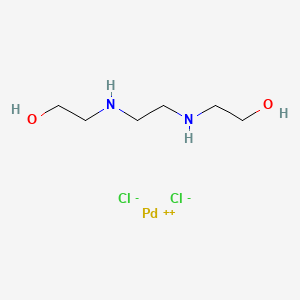
Nordracorubin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nordracorubin is a naturally occurring compound found in the resin of the Dragon’s Blood tree, specifically from the species Daemonorops draco and Dracaena cochinchinensis . It is a quinone methide and is known for its vibrant red color. This compound is part of a group of substances that have been used in traditional medicine for their various therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nordracorubin involves several steps, starting from simpler organic compounds. One common method involves the use of flavonoid precursors, which undergo a series of oxidation and cyclization reactions to form the quinone methide structure . The reaction conditions typically require the presence of strong oxidizing agents and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound is often achieved through the extraction from natural sources, particularly the resin of Dragon’s Blood trees. The resin is collected, purified, and then subjected to various chemical processes to isolate this compound . Advanced techniques such as liquid chromatography and mass spectrometry are used to ensure the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Nordracorubin undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using agents like sodium borohydride, leading to the formation of reduced quinone methides.
Substitution: Various substitution reactions can occur, where functional groups on the this compound molecule are replaced with other groups, often using catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as reduced quinone methides and substituted this compound compounds .
Wissenschaftliche Forschungsanwendungen
Nordracorubin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying quinone methide chemistry and its reactivity.
Medicine: Traditional medicine uses this compound for its blood circulation and hemostatic properties.
Industry: The compound is used in the production of natural dyes and pigments due to its vibrant red color.
Wirkmechanismus
The mechanism of action of nordracorubin involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects . For example, this compound has been shown to bind to the APOBEC3B enzyme, inhibiting its activity and potentially reducing cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Nordracorubin is similar to other quinone methides such as dracorubin and nordracorhodin . it is unique in its specific structure and reactivity. Compared to dracorubin, this compound has different substitution patterns on its aromatic rings, leading to distinct chemical and biological properties . Other similar compounds include various flavonoid derivatives found in Dragon’s Blood resin .
Eigenschaften
CAS-Nummer |
35290-22-3 |
|---|---|
Molekularformel |
C31H22O5 |
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
9-methoxy-5,19-diphenyl-4,12,18-trioxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2,8,10,13,16,19-heptaen-15-one |
InChI |
InChI=1S/C31H22O5/c1-33-25-17-28-30(31-21(25)12-13-23(36-31)18-8-4-2-5-9-18)22-16-24(19-10-6-3-7-11-19)34-26-14-20(32)15-27(35-28)29(22)26/h2-11,14-17,23H,12-13H2,1H3 |
InChI-Schlüssel |
ZKOTWKIEVACBFM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2CCC(OC2=C3C(=C1)OC4=CC(=O)C=C5C4=C3C=C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





